[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one
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Overview
Description
2Benzopyrano4,3-bbenzopyran-5(7H)-one is a complex organic compound that belongs to the class of flavonoids. These compounds are known for their diverse biological activities and are commonly found in various plants. The structure of 2Benzopyrano4,3-bbenzopyran-5(7H)-one consists of a fused ring system that includes two benzene rings and a pyran ring, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 2Benzopyrano4,3-bbenzopyran-5(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of 3,4,8,10-tetrahydroxy-9-methoxy-7-oxo precursors with suitable reagents . Industrial production methods often involve the extraction of the compound from natural sources, such as the heartwood of certain trees like Distemonanthus benthamianus .
Chemical Reactions Analysis
2Benzopyrano4,3-bbenzopyran-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . For instance, hydrazine and phenylhydrazine can add to the carbonitrile function of the compound to form iminohydrazine intermediates, which further cyclize to yield pyrazole derivatives . The major products formed from these reactions include amino-substituted pyrazoles and benzopyrano derivatives .
Scientific Research Applications
2Benzopyrano4,3-bbenzopyran-5(7H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has shown potential as an anti-malarial agent due to its interaction with Plasmodium falciparum lactate dehydrogenase . Additionally, it has been studied for its potential anti-cancer and anti-inflammatory properties . In industry, the compound is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 2Benzopyrano4,3-bbenzopyran-5(7H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-malarial activity is attributed to its ability to inhibit Plasmodium falciparum lactate dehydrogenase, which is essential for the parasite’s energy metabolism . The compound’s anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2Benzopyrano4,3-bbenzopyran-5(7H)-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other flavonoids such as 3,8-dihydroxy-4,10-dimethoxy-7-oxo-2-benzopyrano[4,3-b]benzopyran . These compounds share a similar fused ring system but differ in their substitution patterns and functional groups, which contribute to their distinct chemical and biological properties .
Properties
CAS No. |
63154-77-8 |
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Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7H-isochromeno[4,3-b]chromen-5-one |
InChI |
InChI=1S/C16H10O3/c17-16-12-7-3-2-6-11(12)15-14(19-16)9-10-5-1-4-8-13(10)18-15/h1-8H,9H2 |
InChI Key |
GIBIJDRNYQYQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1OC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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